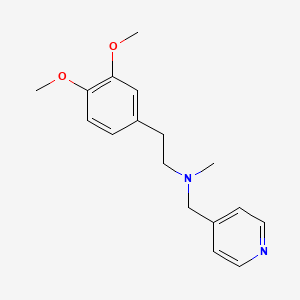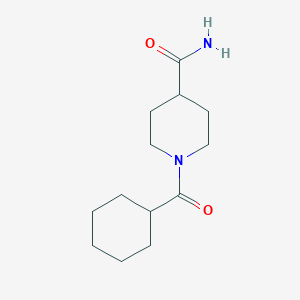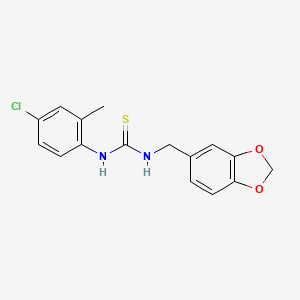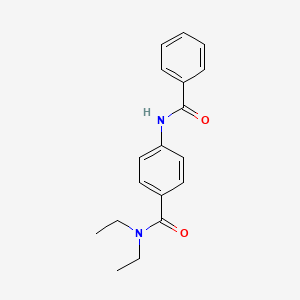![molecular formula C15H24N2O2 B5723883 (1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)
(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine, commonly known as MDMA, is a psychoactive drug that has been extensively studied for its potential therapeutic effects. MDMA is a member of the amphetamine family and is structurally similar to both amphetamine and methamphetamine. MDMA is a Schedule I controlled substance in the United States, which means that it has a high potential for abuse and no accepted medical use.
作用机制
MDMA acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to increased feelings of euphoria, empathy, and sociability. The exact mechanism of action of MDMA is not well understood, but it is thought to involve the activation of certain receptors in the brain.
Biochemical and Physiological Effects:
MDMA has a number of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. In addition, MDMA can cause dehydration, hyperthermia, and electrolyte imbalances. These effects can be dangerous, particularly in the context of recreational use.
实验室实验的优点和局限性
MDMA has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively potent and selective serotonin releaser, which makes it useful for studying the role of serotonin in behavior and cognition. However, MDMA is also a highly regulated substance, which can make it difficult to obtain for research purposes. In addition, the potential for abuse and adverse effects of MDMA make it a challenging substance to work with in laboratory settings.
未来方向
There are a number of potential future directions for research on MDMA. One area of interest is the potential therapeutic use of MDMA in the treatment of mental health conditions such as PTSD and anxiety. Another area of interest is the potential for MDMA to enhance empathy and prosocial behavior, and its potential use in the treatment of social disorders such as autism. Further research is needed to fully understand the potential benefits and risks of MDMA use in these contexts, as well as to develop safer and more effective methods of MDMA administration.
合成方法
MDMA can be synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid to form MDP2P, which is then reduced with aluminum amalgam to form MDMA. This synthesis method has been widely used in both illegal and legal settings, and has been the subject of much research.
科学研究应用
MDMA has been studied for its potential therapeutic effects in a number of different contexts, including psychotherapy for post-traumatic stress disorder (PTSD) and anxiety, as well as for its potential as an adjunct to psychotherapy for other mental health conditions. MDMA has also been studied for its effects on social behavior, empathy, and prosocial behavior.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-17(5-2)9-8-16(3)11-13-6-7-14-15(10-13)19-12-18-14/h6-7,10H,4-5,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIOTPSLBGPQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)





![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)

![methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate](/img/structure/B5723865.png)
![2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)


![5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)
